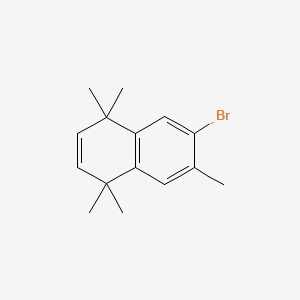

6-溴-1,1,4,4,7-五甲基-1,4-二氢萘

描述

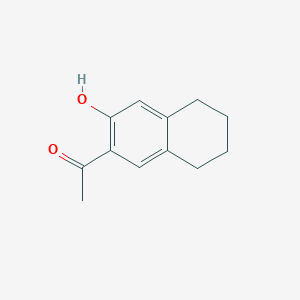

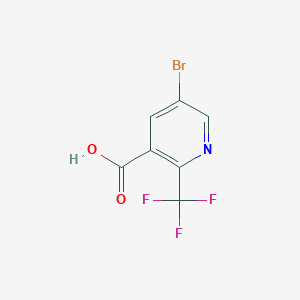

The compound "6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene" is a multi-substituted dihydronaphthalene, which is a class of compounds that have been the subject of various studies due to their potential applications in material science and pharmaceuticals. The presence of bromine and multiple methyl groups in the compound suggests that it could be an intermediate or a final product in organic synthesis, particularly in the formation of polyaromatic hydrocarbons or related structures.

Synthesis Analysis

The synthesis of multi-substituted dihydronaphthalenes can be achieved through various methods. One such method involves a formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid, as described in the first paper. This process constructs a dihydronaphthalene scaffold and involves a direct reductive elimination mechanism to form an aryl-C(sp3) bond . Another relevant synthesis pathway is the reaction of p-tolyl radicals with 1,3-butadiene under single-collision conditions, leading to the formation of 6-methyl-1,4-dihydronaphthalene, which shares structural similarities with the compound . Additionally, the selective synthesis of 2,6-dimethylnaphthalene from commercially available precursors via a Heck reaction followed by cyclization and in situ oxidation is another example of dihydronaphthalene synthesis .

Molecular Structure Analysis

The molecular structure of dihydronaphthalenes is characterized by a two-ring system with one ring being fully aromatic and the other being partially saturated. The presence of substituents like bromine and methyl groups can significantly influence the electronic and steric properties of the molecule. Quantum chemical studies, such as those mentioned in the fourth paper, can provide insights into the regioselectivity of reactions involving dihydronaphthalene derivatives, which is crucial for understanding the reactivity and stability of these compounds .

Chemical Reactions Analysis

Dihydronaphthalene derivatives can undergo various chemical reactions, including bromination, which can occur at different positions on the molecule depending on the substituents present. The fourth paper discusses the regioselectivity of bromination of tetrahydronaphthalene derivatives, which is substantiated by quantum chemical studies and confirmed experimentally . These reactions can lead to the formation of compounds with potential applications as stabilizing agents, as indicated by the synthesis of bromosubstituted bis(tetrahydronaphthyl) sulphides .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene" would be influenced by its molecular structure. The presence of bromine would increase the molecular weight and could affect the boiling point and density of the compound. The methyl groups would contribute to the hydrophobic character of the molecule and could impact its solubility in organic solvents. The aromatic and saturated components of the dihydronaphthalene core would influence the compound's UV-Vis absorption properties, making it potentially useful for optical applications. The reactivity of the compound would be determined by the presence of the bromine atom, which could participate in further substitution reactions, and the methyl groups, which could direct electrophilic substitutions.

科学研究应用

化学合成和反应性

该化合物已用于化学合成工艺中。Azizoglu 等人(2007 年)描述了通过涉及 1,4-二氢萘衍生物的反应生成 1,2-苯并-1,4,5-环庚三烯,突出了其在有机化学中生成反应性中间体的用途 (Azizoglu、Demirkol、Kilic 和 Yildiz,2007 年)。

Mo 和 Lee(2010 年)开发了一种使用铂催化的分子内氢芳基化合成具有各种烷基的 1,4-二氢萘的有效方法,展示了该化合物在有机合成中的多功能性 (Mo 和 Lee,2010 年)。

香精合成

- 该化合物是香精合成中的前体。Ciappa、Scrivanti 和 Matteoli(2004 年)将其不对称氢化描述为合成香精 Fixolide® 的步骤 (Ciappa、Scrivanti 和 Matteoli,2004 年)。

材料科学和超分子化学

- 在材料科学和超分子化学中,1,4-二氢萘的衍生物已被用作核取代萘二酰亚胺的前体,如 Ping(2012 年)的工作所示 (Ping,2012 年)。

多环芳香族化合物的合成

- Pathak 等人(2004 年)在角联多环芳香族化合物的合成中利用了 1,4-二氢萘的衍生物,展示了其在创建复杂有机结构中的用途 (Pathak、Vandayar、Van Otterlo、Michael、Fernandes 和 De Koning,2004 年)。

药物化学

- 该化合物是药物化学中的一个组成部分。Faul 等人(2001 年)使用源自该化合物的核四氢萘合成了有效的 RXR 激动剂,这与 II 型糖尿病的治疗相关 (Faul、Ratz、Sullivan、Trankle 和 Winneroski,2001 年)。

安全和危害

属性

IUPAC Name |

6-bromo-1,1,4,4,7-pentamethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVIBWATZCPDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(C=CC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449800 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |

CAS RN |

364626-67-5 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)